molecular formula C14H16Cl2N2O2 B14719656 3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one CAS No. 6687-92-9

3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one

Cat. No.: B14719656
CAS No.: 6687-92-9
M. Wt: 315.2 g/mol
InChI Key: GDTMGXBOHKRRGR-UHFFFAOYSA-N
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Description

3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one is a complex organic compound with the molecular formula C10H16Cl2N2O2. This compound is notable for its unique structure, which includes a quinoxaline ring system and multiple chloro and propanoyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one typically involves the reaction of 3-chloropropionyl chloride with a suitable quinoxaline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with amines can yield amide derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one is unique due to its combination of a quinoxaline ring and multiple reactive chloro and propanoyl groups. This makes it a versatile compound for various chemical reactions and applications in scientific research .

Properties

CAS No.

6687-92-9

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

IUPAC Name

3-chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one

InChI

InChI=1S/C14H16Cl2N2O2/c15-7-5-13(19)17-9-10-18(14(20)6-8-16)12-4-2-1-3-11(12)17/h1-4H,5-10H2

InChI Key

GDTMGXBOHKRRGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1C(=O)CCCl)C(=O)CCCl

Origin of Product

United States

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